Lipophilicity Advantage: Lower Computed logP vs. 6-Methyl Analog
The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.6 log units lower than the 6-methylcyclohex-3-ene-1-carboxylic acid analog (XLogP3-AA 1.7) and 0.2 log units lower than the unsubstituted 3-cyclohexene-1-carboxylic acid (XLogP3-AA 1.3) [1][2][3]. This indicates that the acetyl group introduces significant polarity that partially offsets the lipophilicity contributed by the 6-methyl substituent.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 6-Methylcyclohex-3-ene-1-carboxylic acid: XLogP3-AA = 1.7; 3-Cyclohexene-1-carboxylic acid: XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3-AA = -0.6 vs. 6-methyl analog; -0.2 vs. unsubstituted analog |
| Conditions | Computed using XLogP3 3.0 algorithm as reported in PubChem (2025–2026 release) |
Why This Matters
For procurement decisions in drug discovery, a lower logP may translate to improved aqueous solubility and reduced non-specific binding, which is a key differentiator when selecting building blocks for lead optimization.
- [1] PubChem. Compound Summary for CID 45116566: 3-Acetyl-6-methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. Compound Summary for CID 221278: 6-Methylcyclohex-3-ene-1-carboxylic acid. National Center for Biotechnology Information, 2026. View Source
- [3] PubChem. Compound Summary for CID 20903: 3-Cyclohexene-1-carboxylic acid. National Center for Biotechnology Information, 2026. View Source
